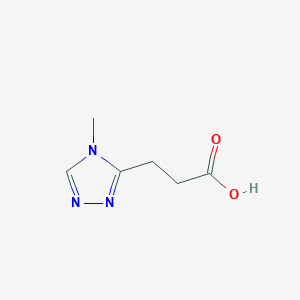![molecular formula C10H13ClFNO2 B1462192 3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1171945-88-2](/img/structure/B1462192.png)
3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride
Descripción general
Descripción
“3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1797671-89-6 . It has a molecular weight of 233.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FNO2.ClH/c11-9-3-1-2-8 (6-9)7-12-5-4-10 (13)14;/h1-3,6,12H,4-5,7H2, (H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 233.67 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One of the primary scientific applications of this compound involves its synthesis and structural analysis. Studies have explored different synthesis routes, including the development of compounds with potential as antidepressants and cytotoxic agents. For example, research by Tao Yuan focused on synthesizing a related morpholine hydrochloride compound to investigate its antidepressant activities. This compound was synthesized from a bromo precursor via amination and cyclization, followed by acidification, yielding a compound that warranted further investigation due to its potential antidepressant activity (Yuan, 2012).
Another study by E. Mete et al. synthesized 1-Aryl-3-phenethylamino-1-propanone hydrochlorides as potential cytotoxic agents, highlighting the versatility of similar chemical structures in the development of new therapeutic molecules (Mete, Gul, & Kazaz, 2007).
Fluorescence and Derivatization
Research on fluorescence derivatization of amino acids using related compounds underscores the chemical's utility in biochemical assays. A study by V. Frade et al. demonstrated the use of a naphthalenylamino propanoic acid derivative for the fluorescent derivatization of amino acids, facilitating their detection and analysis in biological samples (Frade, Barros, Moura, & Gonçalves, 2007).
Electronic and Vibrational Structure Analysis
The compound's electronic and vibrational structures have been analyzed to understand its physicochemical properties better. A study by L. Pallavi and J. Tonannavar utilized DFT and ab initio methods to model the zwitterionic forms of a similar amino acid, aiding in the understanding of its vibrational modes and electronic structure (Pallavi & Tonannavar, 2020).
Antimicrobial and Anticancer Potential
Some studies have explored the antimicrobial and anticancer potential of compounds structurally related to 3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride. For instance, research on S-glycosyl and S-alkyl derivatives of triazinone derivatives indicated significant in vitro anticancer activities, showcasing the broader applicability of fluorophenyl compounds in developing new therapeutic agents (Saad & Moustafa, 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methylamino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-9-3-1-8(2-4-9)7-12-6-5-10(13)14;/h1-4,12H,5-7H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTVCAYUENDLMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCC(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



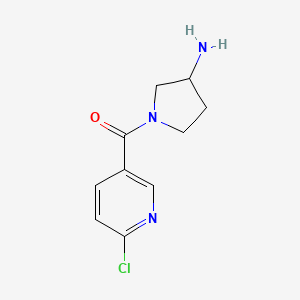
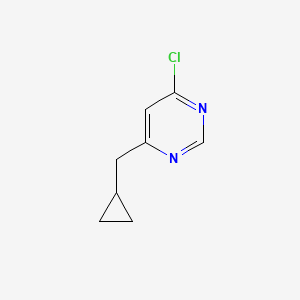
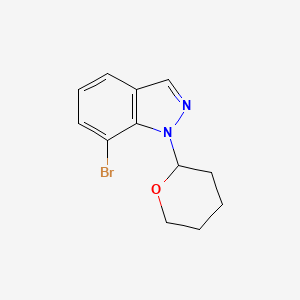
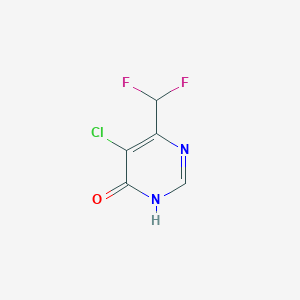
![2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1462116.png)
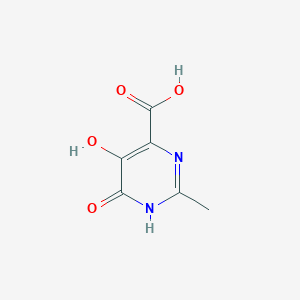
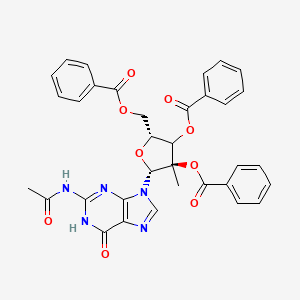


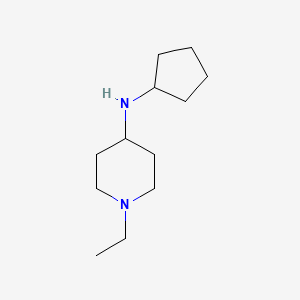
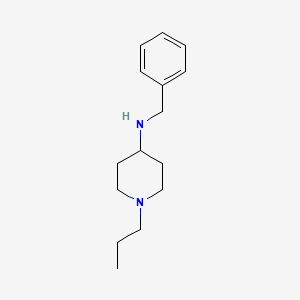

![N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-YL]methanamine](/img/structure/B1462131.png)
